2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride
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Overview
Description
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride typically involves the reaction of hexafluorobutanoyl fluoride with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride involves its interaction with specific molecular targets. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluoro-1-butanol: A fluorinated alcohol with similar stability and reactivity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated alcohol with an additional fluorine atom, offering different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated solvent known for its high ionizing power and ability to facilitate specific chemical reactions.
Uniqueness
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride stands out due to its unique combination of multiple fluorine atoms and an oxoethoxy group. This structure imparts high stability, reactivity, and selectivity, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
63095-45-4 |
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Molecular Formula |
C6F10O3 |
Molecular Weight |
310.05 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride |
InChI |
InChI=1S/C6F10O3/c7-1(17)3(9,10)5(13,14)6(15,16)19-4(11,12)2(8)18 |
InChI Key |
WQIILNZSCUSUKD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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